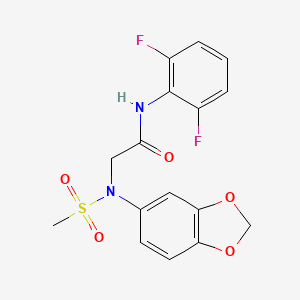

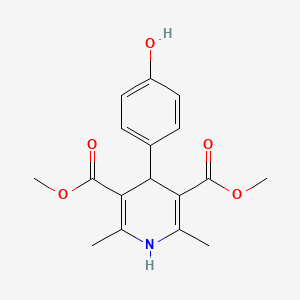

![molecular formula C17H19N3O2 B5537910 N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

N-[4-(4-morpholinyl)phenyl]-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions such as refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride and characterizing the products using NMR, IR, and Mass spectral studies. Single crystal X-ray diffraction studies are also employed to confirm the structure of the synthesized compounds (Mamatha S.V et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction methods, revealing details such as lattice parameters and crystal systems. These structural analyses are crucial for understanding the molecular geometry and potential intermolecular interactions (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with morpholine groups can lead to the formation of products with significant biological activity. These reactions often involve the use of various reactants and conditions to achieve the desired compounds, which are then tested for activities such as antibacterial, antioxidant, and anti-TB properties (Mamatha S.V et al., 2019).

Scientific Research Applications

Antimicrobial and Modulating Activity

N-[4-(4-morpholinyl)phenyl]-N'-phenylurea belongs to a class of compounds that have been studied for their antimicrobial properties. A study highlighted the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against multi-resistant strains of bacteria such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi including Candida albicans. This indicates a potential application of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in combating microbial resistance when combined with other antimicrobial agents like amikacin, significantly reducing the minimum inhibitory concentration required to inhibit bacterial growth (Oliveira et al., 2015).

Role in Zebrafish Development

Another study explored the sensitivity of zebrafish cranial neural crest and extraocular muscle development to changes in retinoic acid and insulin-like growth factor signaling. Although this research focused on 1-phenyl 2-thiourea, it showcases the broader research interest in understanding how morpholine derivatives impact developmental processes in model organisms. Such studies could provide insights into the developmental roles and potential toxicological effects of compounds like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea (Bohnsack et al., 2011).

DNA Binding and Biological Activity

Research on platinum(II) complexes incorporating methylated derivatives of 1,10-phenanthroline, which shares structural similarities with the morpholine moiety, demonstrated significant biological activity against the L1210 Murine leukemia cell line. This highlights the potential of N-[4-(4-morpholinyl)phenyl]-N'-phenylurea derivatives in designing new therapeutic agents with targeted biological activities, such as anticancer properties (Brodie et al., 2004).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives, including those with morpholine groups, were synthesized and exhibited significant in vitro antimicrobial activity against pathogenic bacteria and fungi. Additionally, these compounds showed promising in vivo hypoglycemic activities in diabetic rat models, suggesting the potential of morpholine derivatives like N-[4-(4-morpholinyl)phenyl]-N'-phenylurea in developing new treatments for bacterial infections and diabetes (Al-Wahaibi et al., 2017).

Environmentally Friendly Catalysts

Morpholine derivatives have been evaluated as catalysts in the preparation of polyurethane foams, seeking alternatives to traditional, less environmentally friendly catalysts. This research direction underscores the versatility of morpholine-based compounds, including N-[4-(4-morpholinyl)phenyl]-N'-phenylurea, in industrial applications, particularly in the development of more sustainable manufacturing processes (Strachota et al., 2008).

properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h1-9H,10-13H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUPYJBWGDFHTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholin-4-ylphenyl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)